N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide
Description
N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide is a structurally complex molecule featuring a morpholine ring fused with a pyrimidin-2-one core and a benzamide moiety. The compound is distinguished by the presence of a bis(4-methoxyphenyl)-phenylmethoxy group, which serves as a sterically bulky and electron-rich substituent. The stereochemistry at the (2R,6S)-morpholinyl position further adds to its structural uniqueness.
The synthesis of this compound involves refluxing a precursor in dry dimethylformamide (DMF) under argon, with pyridine as a catalyst .
Properties
Molecular Formula |
C37H36N4O6 |
|---|---|
Molecular Weight |
632.7 g/mol |
IUPAC Name |
N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C37H36N4O6/c1-44-30-17-13-28(14-18-30)37(27-11-7-4-8-12-27,29-15-19-31(45-2)20-16-29)46-25-32-23-38-24-34(47-32)41-22-21-33(40-36(41)43)39-35(42)26-9-5-3-6-10-26/h3-22,32,34,38H,23-25H2,1-2H3,(H,39,40,42,43)/t32-,34+/m0/s1 |
InChI Key |
YQCYBWPJPUODDA-UZNNEEJFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4CNC[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CNCC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Morpholine Core Synthesis
The morpholine ring is synthesized with controlled stereochemistry to achieve the (2R,6S) configuration.
Mechanism :
- Epoxidation : A chiral catalyst (e.g., Sharpless epoxidation) is used to oxidize an allylic alcohol to an epoxide with high enantioselectivity.
- Ring-Opening : The epoxide reacts with a nucleophile (e.g., ammonia or a primary amine) under acidic or basic conditions to form the morpholine ring.
Tritylation of Morpholine Hydroxyl
The hydroxyl group at C6 is protected with a trityl group (bis(4-methoxyphenyl)-phenylmethoxy) to enhance stability and solubility.
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Trityl chloride, pyridine, CH₂Cl₂, 0–25°C | Attach trityl group to morpholine hydroxyl | ~90–95% |
Mechanism :
- Nucleophilic Substitution : The hydroxyl oxygen attacks the electrophilic carbon in trityl chloride, displacing chloride.
- Base Catalysis : Pyridine neutralizes HCl, driving the reaction to completion.
Pyrimidin-4-yl Group Installation
The pyrimidin-4-yl moiety is introduced via nucleophilic substitution or coupling.
Mechanism :
- Coupling : The morpholine nitrogen displaces a halide in 2-oxopyrimidin-4-yl chloride.
- Oxidation : Targeted oxidation ensures the 2-oxo group is present.
Benzamide Formation
The benzamide group is introduced via amide coupling.
Mechanism :
- Nucleophilic Acylation : The amine attacks the carbonyl carbon of benzoyl chloride, forming the amide.
- Coupling Agents : HATU or EDCl enhances reactivity for less nucleophilic amines.
Critical Challenges and Solutions
Stereochemical Control
Achieving the (2R,6S) configuration requires:
Trityl Group Stability
The trityl group is sensitive to acidic conditions. Deprotection is avoided by using mild coupling agents and non-acidic solvents (e.g., DMF, THF).
Analytical Data and Validation
Spectroscopic Characterization
Purity and Yield Optimization
| Step | Optimized Conditions | Yield | Purity |
|---|---|---|---|
| Tritylation | Use excess trityl chloride (1.2 eq), longer reaction time (24 hr) | 95% | >98% |
| Amide Coupling | Use 1.5 eq of benzoyl chloride, 12 hr reaction | 85% | >95% |
Comparative Analysis of Synthetic Routes
| Route | Advantages | Disadvantages |
|---|---|---|
| Asymmetric Epoxidation | High enantioselectivity | Expensive catalysts |
| Chiral Resolution | Lower cost | Lower efficiency |
| HATU Coupling | High yield for sterically hindered substrates | Reagent cost |
Chemical Reactions Analysis
N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide undergoes various chemical reactions:
-
Types of Reactions: : The compound can participate in oxidation, reduction, and substitution reactions. These reactions can modify the functional groups present in the molecule, leading to different derivatives.
-
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
-
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide has several scientific research applications:
-
Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives with different properties.
-
Biology: : In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.
-
Medicine: : In medicine, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
-
Industry: : In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide involves its interaction with specific molecular targets:
-
Molecular Targets: : The compound may bind to enzymes, receptors, or other proteins, altering their activity. This binding can lead to the inhibition or activation of specific biochemical pathways.
-
Pathways Involved: : The pathways affected by the compound depend on its specific interactions with molecular targets. For example, it may inhibit a key enzyme in a metabolic pathway, leading to changes in cellular metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Bulk and Electronic Properties
The target compound’s bis(4-methoxyphenyl)-phenylmethoxy group contrasts sharply with substituents in analogous molecules:
- N-{1-[(2R,6S)-6-(Hydroxymethyl)-4-trityl-2-morpholinyl]-2-oxopyrimidin-4-yl}benzamide (): This analog replaces the bulky methoxy-substituted trityl group with a hydroxymethyl and a triphenylmethyl (trityl) group. The hydroxymethyl group enhances hydrophilicity, while the trityl group introduces steric hindrance comparable to the target compound’s substituent .
- S-alkylated 1,2,4-triazoles (): These compounds feature sulfur-containing substituents (e.g., C=S groups) that influence tautomerism and electronic properties, unlike the oxygen-dominated substituents in the target compound .
Key Implications :
Comparison :
- DMF is a common solvent for reactions requiring high polarity, but the target compound’s synthesis avoids aqueous conditions, unlike ’s triazoles. This suggests sensitivity to hydrolysis in the target molecule .
Spectroscopic Characterization
- IR Spectroscopy :
- NMR :
- The bis(4-methoxyphenyl)-phenylmethoxy group would produce distinct aromatic proton signals (δ 6.5–7.5 ppm) and methoxy singlet peaks (δ ~3.8 ppm) .
Biological Activity
N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide is a complex organic compound featuring a morpholine ring, a pyrimidine structure, and multiple aromatic groups. This unique structural configuration suggests potential biological activities that merit exploration. This article reviews the compound's biological activity, focusing on its mechanisms, pharmacological effects, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of . Its IUPAC name is N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide. The presence of morpholine and pyrimidine rings in its structure indicates potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C37H36N4O6 |
| Molecular Weight | 632.7 g/mol |
| IUPAC Name | N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide |
The biological activity of N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate biochemical pathways through these interactions:
Potential Molecular Targets:
- Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptors : It could interact with various receptors affecting signal transduction.
Pharmacological Activities
Research indicates that derivatives of morpholine and pyrimidine compounds exhibit a range of pharmacological activities. For instance:
- Antitumor Activity : Morpholine derivatives have been noted for their antitumor properties, which may extend to this compound.
- Antidepressant Effects : Some studies suggest that similar compounds can act as antidepressants.
- Analgesic Properties : The ability to alleviate pain has been documented for morpholine derivatives.
Comparative Analysis
When compared to other morpholine and pyrimidine derivatives, N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide stands out due to its unique combination of functional groups. This uniqueness may confer distinct biological properties that are not present in simpler derivatives.
| Compound Type | Biological Activity |
|---|---|
| Morpholine Derivatives | Antidepressant, Antitumor |
| Pyrimidine Derivatives | Antiviral, Antimicrobial |
| This Compound | Potentially Antitumor |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide:
-
Antitumor Activity : A study found that certain morpholine derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.
- Study Reference : Morpholine Derivatives as Antitumor Agents .
- Neuroprotective Effects : Research indicates that some morpholine derivatives can protect against neurodegenerative diseases by modulating neurotransmitter levels.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating a broad spectrum of antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
